molecular formula C6H13NS B164760 Thiomorpholine,4-ethyl-(9ci) CAS No. 133024-63-2

Thiomorpholine,4-ethyl-(9ci)

Cat. No.: B164760
CAS No.: 133024-63-2
M. Wt: 131.24 g/mol
InChI Key: PYYKWSJZFFSLKR-UHFFFAOYSA-N
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Description

Thiomorpholine,4-ethyl-(9CI) (CAS: 133024-63-2) is a sulfur-containing heterocyclic compound derived from thiomorpholine, where a sulfur atom replaces the oxygen in the morpholine ring. The 4-ethyl substitution introduces a hydrophobic alkyl chain, altering its physicochemical and biological properties compared to the parent compound. Thiomorpholine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

CAS No.

133024-63-2

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

4-ethylthiomorpholine

InChI

InChI=1S/C6H13NS/c1-2-7-3-5-8-6-4-7/h2-6H2,1H3

InChI Key

PYYKWSJZFFSLKR-UHFFFAOYSA-N

SMILES

CCN1CCSCC1

Canonical SMILES

CCN1CCSCC1

Synonyms

Thiomorpholine, 4-ethyl- (9CI)

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The cornerstone of modern thiomorpholine synthesis is the photochemical thiol–ene reaction between cysteamine hydrochloride and vinyl chloride (VC) . This reaction proceeds via a radical mechanism initiated by 9-fluorenone (9-FL) as a photocatalyst under 365 nm light. The process generates a half-mustard intermediate (4 ) with quantitative yield under optimized conditions:

Key Reaction Parameters

ParameterOptimal ValueEffect on Yield
Cysteamine concentration4 M in MeOHMaximizes throughput
Photocatalyst loading0.1–0.5 mol% 9-FLBalances cost and efficiency
Residence time20 minEnsures full conversion
Temperature15°C (LED-cooled)Prevents thermal degradation

The reaction’s efficiency stems from the high photon flux in microreactors, which accelerates radical formation while minimizing side reactions.

Base-Mediated Cyclization to Thiomorpholine

Cyclization Optimization

The half-mustard intermediate (4 ) undergoes cyclization in the presence of a base to yield thiomorpholine. Screening of bases revealed DIPEA (2 equiv) as optimal, achieving 86–89% NMR yield at 100°C with a 5-minute residence time. Precipitation issues with Et₃N and cost concerns with DBU made DIPEA the preferred choice.

Cyclization Conditions

BaseTemperatureResidence TimeYield (NMR)
DIPEA100°C5 min86–89%
DBU100°C5 min87%
Et₃N100°C5 min86%

Work-Up and Isolation

Thiomorpholine was isolated via distillation, yielding 54% (12.74 g) over 7 hours. Losses attributed to small-scale distillation suggest potential improvements at industrial scales.

Comparative Analysis with Traditional Methods

Historical Approaches

Earlier routes suffered from multiple drawbacks:

  • Aziridine-Based Cyclization

    • Required LiAlH₄ reduction of thiomorpholin-3-one (44–81% yield over 2–54 hours).

    • Generated hazardous nitrogen-mustard intermediates.

  • 2-Mercaptoethanol and Aziridine

    • Involved multi-step conversions to 2-(2-chloroethylthio)ethylamine hydrochloride.

    • Crystallization as HCl salt added complexity.

Advantages of Continuous Flow

MetricBatch ProcessContinuous Flow
Reaction Time2–54 hours40 minutes total
Yield44–81%54–89%
SafetyHazardous intermediatesMinimal intermediate handling
ScalabilityLimited by reactor sizeLinear scalability

Process Optimization and Challenges

Concentration and Solvent Effects

Operating at 4 M cysteamine concentration reduced solvent use by 75% compared to dilute batch conditions. Methanol was critical for solubilizing both reactants and suppressing side reactions.

Photocatalyst Efficiency

9-FL loading as low as 0.1 mol% sufficed due to the high photon flux in flow reactors. Omitting the catalyst dropped yields to 54%, underscoring its role in radical initiation.

Temperature Control

Precise cooling (15°C) prevented thermal runaway during the exothermic thiol–ene step, a common issue in batch systems .

Chemical Reactions Analysis

Types of Reactions: Thiomorpholine,4-ethyl-(9ci) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group or sulfur atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Thiomorpholine,4-ethyl-(9ci) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Thiomorpholine,4-ethyl-(9ci) involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic species. The sulfur atom in the ring can also engage in coordination with metal ions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Thiomorpholine,4-ethyl-(9CI)

  • Molecular Formula : C₆H₁₃NS (inferred from substituent addition to thiomorpholine, C₄H₉NS).
  • Molecular Weight : ~131.25 g/mol (estimated by adding ethyl group mass to thiomorpholine's 103.19 g/mol ).

Comparison with Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Properties
Thiomorpholine (parent) 123-90-0 C₄H₉NS 103.19 169 Soluble in methanol, acetone
4-(2-Propynyl)-thiomorpholine 1,1-dioxide 10442-03-2 C₇H₁₁NO₂S 197.24 N/A Higher polarity due to sulfone group
4-Ethyl-2-thiazolecarboxaldehyde 211943-05-4 C₆H₇NOS 141.19 246.6 (predicted) Enhanced stability at -20°C storage
4-(5-Bromopyridin-2-yl)-thiomorpholine 223556-42-1 C₉H₁₁BrN₂S 283.17 N/A Bromine substituent increases reactivity

Key Observations :

  • Lipophilicity : Alkyl substituents (e.g., ethyl) increase logP values, enhancing bioavailability but reducing aqueous solubility.
  • Thermal Stability : Bulky substituents like propynyl or bromopyridinyl may lower boiling points compared to simpler derivatives.

Comparison with Other Derivatives

  • 4-(2-Propynyl)-1,1-dioxide : Synthesized via oxidation of the parent thiomorpholine followed by propargyl group introduction .
  • Bromopyridinyl Derivatives : Require palladium-catalyzed coupling reactions, increasing synthetic complexity .

Thiomorpholine,4-ethyl-(9CI)

  • Antimicrobial Potential: The ethyl group may enhance bactericidal activity by improving cell membrane penetration, similar to other alkylated thiomorpholines .
  • Lipid Peroxidation Inhibition : Thiomorpholine derivatives exhibit antioxidant properties; alkyl chains could modulate interaction with lipid bilayers .

Comparative Bioactivity

Compound Bioactivity Highlights Mechanism Insights
Thiomorpholine Moderate DPPH radical scavenging; anti-inflammatory in vivo Sulfur atom participates in redox reactions.
4-Ethyl-thiomorpholine Predicted enhanced bactericidal activity (extrapolated from ethyl group effects) Ethyl group increases hydrophobicity.
1,1-Dioxide derivatives Improved inhibition of lipoxygenase due to sulfone group polarity Sulfone enhances electron-withdrawing effects.

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